molecular formula C12H16O2 B1531573 2-Isobutoxy-4-methylbenzaldehyde CAS No. 2161067-32-7

2-Isobutoxy-4-methylbenzaldehyde

Cat. No.: B1531573
CAS No.: 2161067-32-7
M. Wt: 192.25 g/mol
InChI Key: JJIZZUSHMDSOGM-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, featuring an isobutoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-4-methylbenzaldehyde typically involves the alkylation of 4-methylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Catalysts and continuous flow reactors might be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isobutoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

    Oxidation: 2-Isobutoxy-4-methylbenzoic acid.

    Reduction: 2-Isobutoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Isobutoxy-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic.

    2-Isobutoxybenzaldehyde: Lacks the methyl group, affecting its reactivity and applications.

    2-Isobutoxy-5-methylbenzaldehyde: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

2-Isobutoxy-4-methylbenzaldehyde is unique due to the presence of both the isobutoxy and methyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-methyl-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIZZUSHMDSOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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